molecular formula C14H12BrN3OS B2760822 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine CAS No. 2379995-99-8

5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine

Cat. No.: B2760822
CAS No.: 2379995-99-8
M. Wt: 350.23
InChI Key: BTVOQBIIYMRKIY-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine: is a complex organic compound that features a bromine atom, a pyrimidine ring, and furan and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes:

    Bromination: Introduction of the bromine atom to the pyrimidine ring.

    Coupling Reactions: Formation of the furan and thiophene moieties through coupling reactions with appropriate reagents.

    Amidation: Formation of the amine group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions can target the bromine atom or the pyrimidine ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine
  • 5-Bromo-2-(furan-2-ylmethylamino)pyrimidine
  • 5-Bromo-3-(trifluoromethyl)pyridin-2-amine

Uniqueness

What sets 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine apart from similar compounds is its unique combination of furan and thiophene moieties. This combination provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3OS/c15-11-6-16-14(17-7-11)18-8-12(10-3-5-20-9-10)13-2-1-4-19-13/h1-7,9,12H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVOQBIIYMRKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC2=NC=C(C=N2)Br)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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